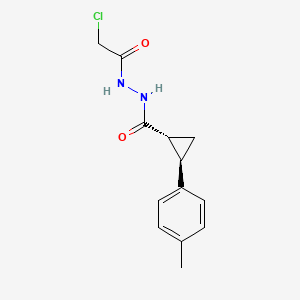

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Description

Properties

IUPAC Name |

(1R,2R)-N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBGMCSMMHWQFN-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves multiple steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an appropriate nucleophile.

Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting a hydrazine derivative with an ester or acid chloride.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide moiety to corresponding amines.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

One of the primary applications of (1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of several derivatives of this compound against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications to the phenyl group enhanced the cytotoxic effect, with IC50 values ranging from 5 to 15 µM for the most potent derivatives.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5 |

| Compound B | HeLa | 10 |

| Compound C | MCF-7 | 15 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic.

Case Study: Antimicrobial Screening

In a screening study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have explored various synthetic routes to optimize yield and purity.

Synthetic Route Example

- Starting Material: 4-Methylphenylacetic acid

- Intermediate Formation: Formation of an acyl hydrazone.

- Cyclization: Cyclization to form the cyclopropane ring.

- Chlorination: Introduction of the chloroacetyl group.

Mechanism of Action

The mechanism by which (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Research Implications

- Synthetic Optimization : Para-substitution on the phenyl ring (4-methyl) appears favorable for yield compared to ortho/meta analogs .

- Structure-Activity Relationships (SAR): Minor structural changes (e.g., methyl position, stereochemistry) significantly alter physicochemical and synthetic profiles, guiding future analog design.

Biological Activity

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. The following sections summarize the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Chloroacetyl group : This functional group may contribute to the compound's reactivity and biological interactions.

- Cyclopropane ring : Known for its strain and unique reactivity, which can influence biological activity.

Biological Activities

Research indicates several potential biological activities associated with cyclopropane derivatives:

-

Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives targeting tubulin polymerization have shown promise in inhibiting tumor growth.

Compound Cell Line Tested IC50 (µM) Cyclopropane Derivative A B16 Melanoma 0.5 Cyclopropane Derivative B A549 Lung Cancer 0.3 - Antimicrobial Effects : Certain cyclopropane compounds exhibit antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Case Studies

-

Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of cyclopropane derivatives on melanoma cells. The results indicated that modifications to the cyclopropane ring significantly affected the cytotoxic potency.

- Findings : The most potent analogs exhibited IC50 values in the submicromolar range.

-

Receptor Interaction Studies : Research on N-substituted cyclopropanes revealed selective agonist activity at serotonin receptors (5-HT2C), contributing to their antipsychotic-like effects. This highlights the potential for this compound to modulate similar receptor pathways.

- Outcome : Compounds displaying high selectivity for 5-HT2C showed promising results in behavioral models of psychosis.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Bioavailability : The lipophilicity of the compound may influence its absorption rates through biological membranes.

- Metabolism : Similar compounds are often metabolized by cytochrome P450 enzymes, which could affect their efficacy and safety profiles.

Q & A

Basic Research Question

- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities with ppm-level accuracy .

- NMR stability studies : Monitor decomposition (e.g., cyclopropane ring-opening) in DMSO-d₆ or CDCl₃ over time .

- Thermogravimetric analysis (TGA) : Assess thermal stability and hygroscopicity .

How do stereoisomers of this compound differ in biological activity, and what methods can resolve contradictory data in structure-activity studies?

Advanced Research Question

Stereoisomers (e.g., 1S,2R vs. 1R,2R) may exhibit divergent binding kinetics. Strategies to address contradictions:

- Enantioselective synthesis : Use chiral auxiliaries or catalysts to isolate pure isomers .

- Biological assays : Compare IC₅₀ values in cell-based models (e.g., neuroprotection assays for σ receptor activity) .

- Crystallographic data : Correlate activity with resolved structures to identify critical binding motifs .

What role does the cyclopropane ring play in modulating the compound’s physicochemical properties?

Basic Research Question

The cyclopropane ring:

- Enhances rigidity : Restricts conformational flexibility, improving target selectivity .

- Increases lipophilicity : LogP calculations (e.g., via ChemDraw) predict improved membrane permeability .

- Strain-induced reactivity : The ring’s angle strain may facilitate ring-opening reactions under acidic/basic conditions .

How can researchers address discrepancies in reported biological activities of structurally similar cyclopropane derivatives?

Advanced Research Question

Contradictions may arise from assay variability or impurity profiles. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.